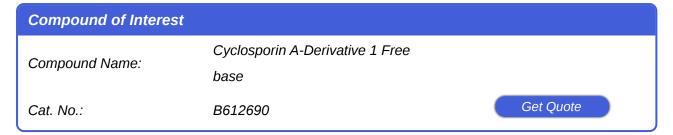


# An In-depth Technical Guide to Cyclosporin A-Derivative 1 Free Base

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Cyclosporin A-Derivative 1 Free base is a non-immunosuppressive, linear peptide intermediate derived from the well-known immunosuppressant, Cyclosporin A. This derivative is identified by the CAS number 1487360-85-9. Its unique properties, particularly its lack of immunosuppressive activity while potentially retaining other biological functions of the parent molecule, make it a compound of significant interest for researchers in various fields, including virology, oncology, and cellular biology. This guide provides a comprehensive overview of the available technical information regarding Cyclosporin A-Derivative 1 Free base, including its synthesis, known biological context, and supplier information.

# **Chemical and Physical Properties**

While detailed experimental data for **Cyclosporin A-Derivative 1 Free base** is not extensively published in peer-reviewed literature, some key properties can be inferred from supplier information and the nature of the compound.



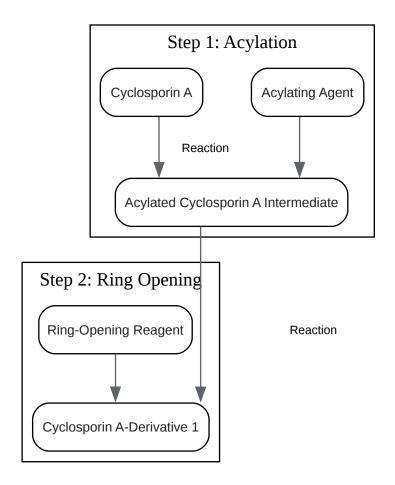
Property	Value	Source
CAS Number	1487360-85-9	MedchemExpress, Pharmaffiliates, BLD Pharm
Molecular Formula	C65H118BF4N11O14	Pharmaffiliates
Molecular Weight	1364.53 g/mol	Pharmaffiliates
Description	A crystalline intermediate derived from the opening of cyclosporin A. It is a linear peptide.	MedchemExpress[1]
Biological Activity	Non-immunosuppressive derivative of Cyclosporin A.	MedchemExpress[1]
Storage	Store at -20°C for long-term stability.	MedchemExpress

## **Synthesis**

Cyclosporin A-Derivative 1 is generated through a ring-opening reaction of Cyclosporin A. This process is detailed in patent WO 2013167703 A1. The key steps in the synthesis involve the acylation of the butenyl-methyl-threonine side chain of Cyclosporin A, followed by a ring-opening reaction between the sarcosine and N-methyl-leucine residues.[1]

# Experimental Workflow: Synthesis of Cyclosporin A-Derivative 1





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Caption: Synthetic workflow for Cyclosporin A-Derivative 1.

## **Biological Activity and Mechanism of Action**

Cyclosporin A-Derivative 1 is characterized as a non-immunosuppressive derivative. This is a critical distinction from its parent compound, Cyclosporin A, which is a potent immunosuppressant. The immunosuppressive activity of Cyclosporin A is mediated through the formation of a complex with cyclophilin, which then inhibits the phosphatase activity of calcineurin. This inhibition prevents the activation of T-cells.

The lack of immunosuppressive activity in Cyclosporin A-Derivative 1 suggests that its linear structure prevents the formation of the specific conformational complex with cyclophilin and calcineurin required for T-cell inhibition. However, it may still interact with cyclophilins, a family of proteins with diverse cellular functions, including protein folding and signaling.



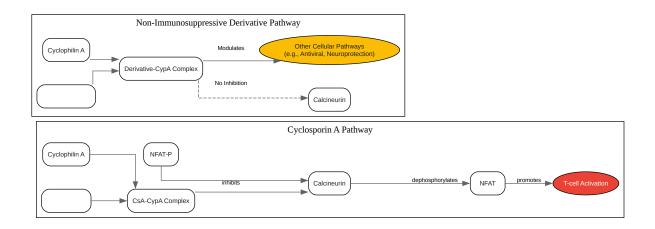
Non-immunosuppressive cyclosporin derivatives have been investigated for a range of therapeutic applications, including:

- Antiviral Activity: Particularly against Hepatitis C virus (HCV) and coronaviruses, where cyclophilin inhibition can disrupt viral replication.
- Antifungal Activity: Some non-immunosuppressive analogs have shown efficacy against fungal pathogens like Cryptococcus neoformans by inhibiting fungal cyclophilin and calcineurin.
- Neurotrophic and Neuroprotective Effects: By inhibiting cyclophilin D in mitochondria, some derivatives may prevent mitochondrial permeability transition, a key event in cell death.[2]

While specific biological data for **Cyclosporin A-Derivative 1 Free base** is not yet available in the public domain, its non-immunosuppressive nature combined with its cyclophilin-binding potential makes it a valuable tool for research in these areas.

Signaling Pathway: Cyclosporin A vs. Non-Immunosuppressive Derivatives





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Caption: Comparison of Cyclosporin A and its non-immunosuppressive derivative pathways.

#### **Experimental Protocols**

As there are no specific published experimental protocols for **Cyclosporin A-Derivative 1 Free base**, researchers should adapt protocols used for other non-immunosuppressive cyclosporin derivatives, such as NIM811 or Alisporivir. Key experimental areas would include:

#### **Cyclophilin Binding Assays**

To confirm the interaction of the derivative with its primary target, a cyclophilin binding assay is essential. This can be performed using techniques such as:

 Fluorescence Polarization (FP): A competitive assay where the derivative displaces a fluorescently labeled ligand from cyclophilin.



 Surface Plasmon Resonance (SPR): To determine the binding affinity and kinetics of the interaction.

## **In Vitro Antiviral Assays**

For researchers investigating antiviral properties, standard cell-based assays can be employed:

- HCV Replicon System: To measure the inhibition of viral replication in a controlled cellular environment.
- Plaque Reduction Assays: To determine the EC50 (half-maximal effective concentration) against various viruses.

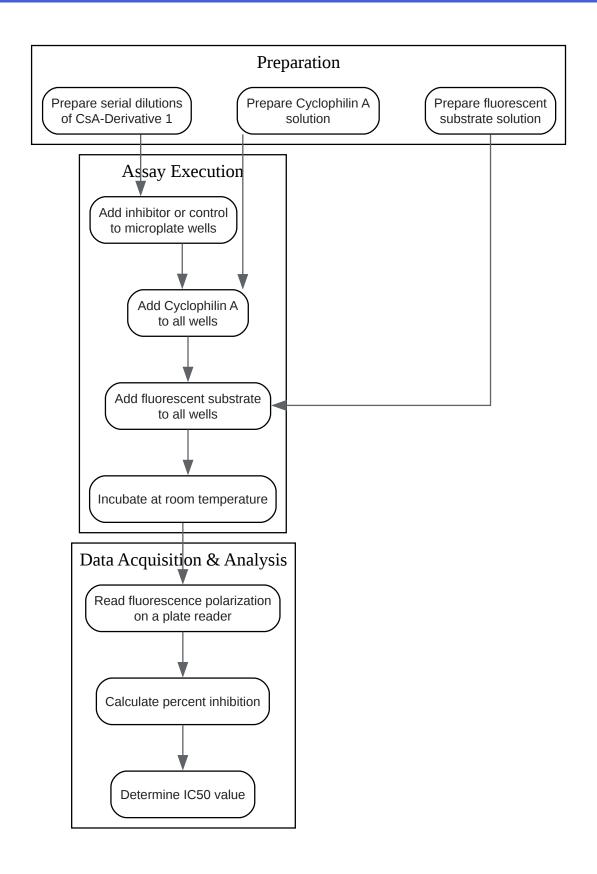
#### **Mitochondrial Permeability Transition (mPT) Assays**

To explore potential neuroprotective effects, the inhibition of mPT can be measured in isolated mitochondria:

Calcium-induced Swelling Assay: Mitochondria are treated with the compound, and swelling
is induced by the addition of calcium. The change in absorbance over time indicates the
extent of mPT inhibition.

# Experimental Workflow: In Vitro Assay for Cyclophilin Inhibition





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Caption: Workflow for a fluorescence polarization-based cyclophilin inhibition assay.



#### **Supplier and Availability**

**Cyclosporin A-Derivative 1 Free base** is available from several chemical suppliers specializing in research chemicals. Researchers should inquire directly with these suppliers for current stock levels, pricing, and available analytical data (e.g., Certificate of Analysis, HPLC, NMR).

Supplier	Product Name	CAS Number
MedchemExpress	Cyclosporin A-Derivative 1 Free base	1487360-85-9
Pharmaffiliates	Cyclosporin A-Derivative 1	1487360-85-9
BLD Pharm	Cyclosporin A-Derivative 1	1487360-85-9
TargetMol	Cyclosporin A-Derivative 1 Free base	1487360-85-9
MOLNOVA	Cyclosporin A-Derivative 1	1487360-85-9

#### Conclusion

Cyclosporin A-Derivative 1 Free base represents an intriguing molecule for researchers exploring biological pathways modulated by cyclophilins, independent of immunosuppression. While detailed characterization and application data in peer-reviewed literature are currently sparse, its availability from commercial suppliers provides an opportunity for the scientific community to investigate its full potential. The information provided in this guide serves as a foundational resource for initiating such studies. It is anticipated that future research will further elucidate the specific mechanisms of action and therapeutic possibilities of this and other linear cyclosporin A derivatives.

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#### References

- 1. Preparation of novel cyclosporin A derivatives PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The nonimmunosuppressive cyclosporin analogs NIM811 and UNIL025 display nanomolar potencies on permeability transition in brain-derived mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
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